2-(benzylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole
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Overview
Description
2-(Benzylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole is a synthetic organic compound characterized by the presence of benzylthio, chlorophenyl, and methoxyphenyl groups on an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole typically involves the following steps:
Formation of the Imidazole Core: : The imidazole ring is generally formed via a condensation reaction between an aldehyde, an amine, and a dicarbonyl compound.
Introduction of Substituents:
Industrial Production Methods: Industrial production may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes using automated reactors, optimizing reaction temperatures and times, and employing effective purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole can undergo various chemical reactions:
Oxidation: : The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: : Reductive conditions can potentially remove the chlorine or alter the imidazole ring.
Substitution: : The methoxy group can be a site for nucleophilic substitution reactions.
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: : Sodium methoxide or other strong nucleophiles in appropriate solvents.
Oxidation: : Sulfoxides or sulfones derived from the benzylthio group.
Reduction: : Dehalogenated products or modified imidazole derivatives.
Substitution: : Various substituted imidazoles depending on the reagent used.
Scientific Research Applications
2-(Benzylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole has diverse applications in scientific research:
Chemistry: : Utilized as a precursor or intermediate in organic synthesis.
Biology: : Investigated for its potential biological activity, including antimicrobial or antifungal properties.
Medicine: : Explored for potential therapeutic applications, such as in the design of new pharmaceutical agents.
Industry: : Potential use in the development of novel materials or as a catalyst in chemical processes.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of 2-(benzylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets, altering their activity or function. Its exact pathway can involve complex interactions that require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds:
2-(Benzylthio)-1-(3-nitrophenyl)-5-(4-methoxyphenyl)-1H-imidazole: : Similar structure but with a nitro group instead of chlorine.
2-(Benzylthio)-1-(3-chlorophenyl)-4,5-diphenyl-1H-imidazole: : Different substituents on the imidazole ring.
2-(Benzylthio)-1-(3-chlorophenyl)-5-(4-ethoxyphenyl)-1H-imidazole: : Ethoxy group instead of methoxy.
Unique Features: The combination of the benzylthio, chlorophenyl, and methoxyphenyl groups on the imidazole ring makes 2-(benzylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole distinct in terms of its chemical reactivity and potential applications. The specific interactions of these functional groups contribute to its unique properties compared to other similar compounds.
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Properties
IUPAC Name |
2-benzylsulfanyl-1-(3-chlorophenyl)-5-(4-methoxyphenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2OS/c1-27-21-12-10-18(11-13-21)22-15-25-23(28-16-17-6-3-2-4-7-17)26(22)20-9-5-8-19(24)14-20/h2-15H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVYVRNWWJAZME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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